molecular formula C21H23N5O4S B10901391 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10901391
M. Wt: 441.5 g/mol
InChI Key: IVGQUSRGDPTYJD-WSDLNYQXSA-N
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Description

2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’~1~-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’~1~-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Condensation with the trimethoxyphenylmethylidene group to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, compounds like this are often investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’~1~-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups within the molecule may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole derivatives
  • Sulfanyl-substituted compounds
  • Trimethoxyphenyl-containing compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N5O4S/c1-14-23-25-21(26(14)16-8-6-5-7-9-16)31-13-19(27)24-22-12-15-10-17(28-2)20(30-4)18(11-15)29-3/h5-12H,13H2,1-4H3,(H,24,27)/b22-12+

InChI Key

IVGQUSRGDPTYJD-WSDLNYQXSA-N

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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